molecular formula C23H26N2O4 B11323818 N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11323818
M. Wt: 394.5 g/mol
InChI Key: ZAAQLSXHXTUNCJ-UHFFFAOYSA-N
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Description

This compound is characterized by its unique structure, which includes a dimethylamino group, a methoxyphenyl group, and a chromene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 7,8-dimethyl-4-oxo-4H-chromene-2-carboxylic acid with 2-(dimethylamino)-2-(2-methoxyphenyl)ethylamine under appropriate reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or ethers.

Scientific Research Applications

N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its chromene core.

    Medicine: Studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the chromene core can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(dimethylamino)ethyl]-1,8-naphthalimide: Similar in structure but with a naphthalimide core instead of a chromene core.

    2-(dimethylamino)ethyl methacrylate: Contains a dimethylamino group but differs in the rest of the structure.

Properties

Molecular Formula

C23H26N2O4

Molecular Weight

394.5 g/mol

IUPAC Name

N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-7,8-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C23H26N2O4/c1-14-10-11-17-19(26)12-21(29-22(17)15(14)2)23(27)24-13-18(25(3)4)16-8-6-7-9-20(16)28-5/h6-12,18H,13H2,1-5H3,(H,24,27)

InChI Key

ZAAQLSXHXTUNCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C=C(O2)C(=O)NCC(C3=CC=CC=C3OC)N(C)C)C

Origin of Product

United States

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